molecular formula C11H22O6 B14384054 Acetic acid;hept-3-ene-1,2-diol CAS No. 88367-54-8

Acetic acid;hept-3-ene-1,2-diol

Cat. No.: B14384054
CAS No.: 88367-54-8
M. Wt: 250.29 g/mol
InChI Key: BIMUZHBDBFLNFO-UHFFFAOYSA-N
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Description

Acetic acid;hept-3-ene-1,2-diol is an organic compound that combines the properties of acetic acid and hept-3-ene-1,2-diol Acetic acid is a simple carboxylic acid known for its pungent smell and sour taste, commonly found in vinegar Hept-3-ene-1,2-diol is an unsaturated diol with a double bond at the third carbon and hydroxyl groups at the first and second carbons

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;hept-3-ene-1,2-diol can be achieved through several methods. One common approach involves the hydroboration-oxidation of hept-3-yne, followed by the esterification of the resulting hept-3-ene-1,2-diol with acetic acid. The hydroboration-oxidation reaction typically uses borane (BH3) in tetrahydrofuran (THF) as the hydroborating agent, followed by oxidation with hydrogen peroxide (H2O2) in the presence of sodium hydroxide (NaOH).

Industrial Production Methods

On an industrial scale, the production of this compound may involve the catalytic hydrogenation of hept-3-yne to hept-3-ene, followed by the selective oxidation of the double bond and subsequent esterification with acetic acid. Catalysts such as palladium on carbon (Pd/C) are often used for the hydrogenation step, while oxidation can be achieved using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).

Chemical Reactions Analysis

Types of Reactions

Acetic acid;hept-3-ene-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The double bond in hept-3-ene-1,2-diol can be oxidized to form epoxides or diols. Common oxidizing agents include osmium tetroxide (OsO4) and potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to heptane-1,2-diol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming esters or ethers.

Common Reagents and Conditions

    Oxidation: OsO4, KMnO4, H2O2

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Acetic anhydride (for esterification), alkyl halides (for etherification)

Major Products Formed

    Oxidation: Epoxides, diols

    Reduction: Heptane-1,2-diol

    Substitution: Esters, ethers

Scientific Research Applications

Acetic acid;hept-3-ene-1,2-diol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of acetic acid;hept-3-ene-1,2-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their structure and function. The double bond in the hept-3-ene moiety can undergo reactions that generate reactive intermediates, which may interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    Hept-3-ene-1,2-diol: Lacks the acetic acid moiety, making it less reactive in esterification reactions.

    Acetic acid;heptane-1,2-diol: Saturated analog with different chemical reactivity and physical properties.

    Hept-3-yne-1,2-diol: Contains a triple bond, leading to different reactivity in hydrogenation and oxidation reactions.

Uniqueness

Acetic acid;hept-3-ene-1,2-diol is unique due to the presence of both an unsaturated diol and a carboxylic acid moiety

Properties

CAS No.

88367-54-8

Molecular Formula

C11H22O6

Molecular Weight

250.29 g/mol

IUPAC Name

acetic acid;hept-3-ene-1,2-diol

InChI

InChI=1S/C7H14O2.2C2H4O2/c1-2-3-4-5-7(9)6-8;2*1-2(3)4/h4-5,7-9H,2-3,6H2,1H3;2*1H3,(H,3,4)

InChI Key

BIMUZHBDBFLNFO-UHFFFAOYSA-N

Canonical SMILES

CCCC=CC(CO)O.CC(=O)O.CC(=O)O

Origin of Product

United States

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